2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide (non-preferred name) 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide (non-preferred name)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13259945
InChI: InChI=1S/C14H16N6O5/c1-7(16-11-13(23)17-14(24)20-18-11)12(22)19-15-6-8-3-4-9(21)10(5-8)25-2/h3-7,21H,1-2H3,(H,16,18)(H,19,22)(H2,17,20,23,24)/b15-6+
SMILES: CC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)NC2=NNC(=O)NC2=O
Molecular Formula: C14H16N6O5
Molecular Weight: 348.31 g/mol

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide (non-preferred name)

CAS No.:

Cat. No.: VC13259945

Molecular Formula: C14H16N6O5

Molecular Weight: 348.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide (non-preferred name) -

Specification

Molecular Formula C14H16N6O5
Molecular Weight 348.31 g/mol
IUPAC Name 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide
Standard InChI InChI=1S/C14H16N6O5/c1-7(16-11-13(23)17-14(24)20-18-11)12(22)19-15-6-8-3-4-9(21)10(5-8)25-2/h3-7,21H,1-2H3,(H,16,18)(H,19,22)(H2,17,20,23,24)/b15-6+
Standard InChI Key IIWPZYQPHFVQGM-GIDUJCDVSA-N
Isomeric SMILES CC(C(=O)N/N=C/C1=CC(=C(C=C1)O)OC)NC2=NNC(=O)NC2=O
SMILES CC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)NC2=NNC(=O)NC2=O
Canonical SMILES CC(C(=O)NN=CC1=CC(=C(C=C1)O)OC)NC2=NNC(=O)NC2=O

Introduction

The compound 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is a complex organic molecule featuring a triazine ring and a hydrazide moiety. This compound is not explicitly mentioned in the provided search results, so the information will be based on general principles of organic chemistry and related compounds.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the triazine ring, introduction of the hydrazide group, and attachment of the phenyl ring with the desired substituents. Common methods involve condensation reactions and the use of commercially available starting materials.

Potential Applications

Compounds with similar structures have been explored for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a triazine ring and a hydrazide group suggests potential applications in medicinal chemistry.

Research Findings

While specific research findings on this exact compound are not available, related compounds have shown promise in various biological assays. For example, triazine derivatives have been studied for their anticancer properties, and hydrazide-containing compounds have been explored for their anti-inflammatory activities.

Data Tables

Since specific data on this compound is not available, a general table summarizing potential properties and applications of related compounds can be constructed:

Compound FeatureDescription
Triazine RingCommon in anticancer and antimicrobial compounds
Hydrazide GroupOften found in anti-inflammatory agents
Phenyl Ring SubstituentsMethoxy and hydroxy groups can influence solubility and biological activity
Potential ApplicationsAnticancer, anti-inflammatory, antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator